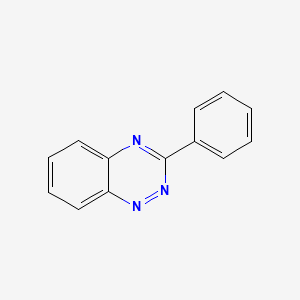![molecular formula C7H6N4 B12912940 3-Methylpyrido[3,2-e][1,2,4]triazine CAS No. 30962-73-3](/img/structure/B12912940.png)
3-Methylpyrido[3,2-e][1,2,4]triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methylpyrido[3,2-e][1,2,4]triazine is a heterocyclic compound with the molecular formula C7H6N4. It consists of a pyridine ring fused to a triazine ring, with a methyl group attached to the pyridine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylpyrido[3,2-e][1,2,4]triazine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the condensation of amidines with 1,2,3-triazines can lead to the formation of pyrimidines and triazines . Another method involves the use of dicationic molten salts as catalysts, which facilitate the cyclization process under solvent-free conditions or in the presence of ethanol .
Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yields and purity. The use of environmentally friendly catalysts and solvent-free conditions is preferred to minimize environmental impact and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Methylpyrido[3,2-e][1,2,4]triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The methyl group and other positions on the ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions (e.g., halides, amines) .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized triazine derivatives, while substitution reactions can produce a variety of substituted triazines .
Applications De Recherche Scientifique
3-Methylpyrido[3,2-e][1,2,4]triazine has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 3-Methylpyrido[3,2-e][1,2,4]triazine involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes, such as cyclin-dependent kinases (CDKs), by binding to their active sites and preventing their normal function . This inhibition can lead to the disruption of cellular processes, such as cell cycle progression, ultimately resulting in cell death .
Comparaison Avec Des Composés Similaires
3-Methylpyrido[2,3-e][1,2,4]triazine: Another triazine derivative with a different ring fusion pattern.
Pyrazolo[4,3-e][1,2,4]triazine: A compound with a pyrazole ring fused to a triazine ring, exhibiting different chemical properties and biological activities.
Uniqueness: Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
30962-73-3 |
|---|---|
Formule moléculaire |
C7H6N4 |
Poids moléculaire |
146.15 g/mol |
Nom IUPAC |
3-methylpyrido[3,2-e][1,2,4]triazine |
InChI |
InChI=1S/C7H6N4/c1-5-9-6-3-2-4-8-7(6)11-10-5/h2-4H,1H3 |
Clé InChI |
TYYIWEFAWZZEOE-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(N=CC=C2)N=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




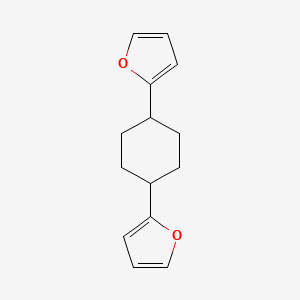


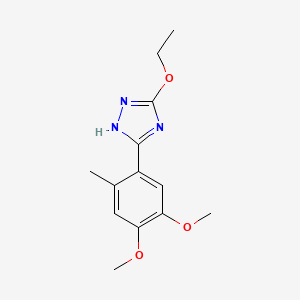
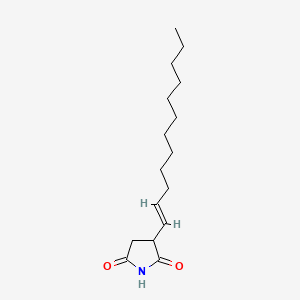
![3-(2,4-Difluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12912878.png)
![Isoxazole, 5-[(2,4-dibromophenoxy)methyl]-4,5-dihydro-3-phenyl-](/img/structure/B12912884.png)
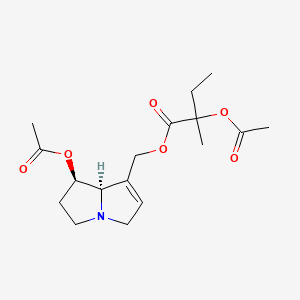
![9,9'-Spirobi[xanthen]-4-yldi([1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12912914.png)
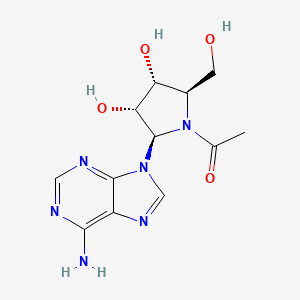
![6-(3,4-dimethoxyphenyl)-7-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B12912920.png)
